“®-N-Boc-2-phenylpyrrolidine” is a chemical compound with the empirical formula C15H21NO2 . It is also known as "®-2-Phenyl-1-pyrrolidinecarboxylic acid tert-butyl ester" . The molecular weight of this compound is 247.33 .
The SMILES string of “®-N-Boc-2-phenylpyrrolidine” is CC(C)(C)OC(=O)N1CCC[C@@H]1c2ccccc2
. This notation provides a way to represent the structure of the molecule in text format.
“®-N-Boc-2-phenylpyrrolidine” has an optical activity of [α]22/D +85.0°, c = 1 in acetone . The melting point of this compound is between 61-66 °C .
The synthesis of (R)-N-Boc-2-phenylpyrrolidine typically begins with commercially available (R)-2-phenylpyrrolidine. The process involves several key steps:
In industrial settings, these steps can be scaled up using automated reactors and continuous flow systems to improve efficiency and yield. Advanced purification methods, such as high-performance liquid chromatography, are often employed to achieve high purity levels.
The molecular structure of (R)-N-Boc-2-phenylpyrrolidine consists of a pyrrolidine ring with a phenyl group at the 2-position and a Boc group at the nitrogen atom. The presence of these substituents imparts specific stereochemical properties to the compound:
(R)-N-Boc-2-phenylpyrrolidine can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for (R)-N-Boc-2-phenylpyrrolidine involves its interaction with specific biological targets, such as enzymes or receptors. The Boc protecting group provides steric hindrance that influences binding affinity and selectivity:
(R)-N-Boc-2-phenylpyrrolidine exhibits several notable physical and chemical properties:
These properties are essential for determining its behavior in various chemical reactions and applications.
(R)-N-Boc-2-phenylpyrrolidine has diverse applications across several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2